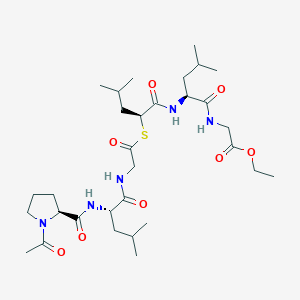
MMP-2/MMP-9 Substrate
Vue d'ensemble
Description
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade extracellular matrix proteins. Among them, MMP-2 and MMP-9 are known as gelatinases due to their ability to degrade gelatin. The compound “MMP-2/MMP-9 Substrate” is a fluorogenic substrate specifically designed to measure the activity of these two enzymes. It is widely used in biochemical assays to study the role of MMP-2 and MMP-9 in various physiological and pathological processes, including cancer, inflammation, and tissue remodeling .
Mécanisme D'action
Target of Action
The primary target of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt, also known as MFCD00236769, is MMP12 . MMP12, or Matrix Metalloproteinase-12, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential in tissue remodeling processes.
Mode of Action
MFCD00236769 acts as a substrate for MMP12 , facilitating the detection of MMP12 enzyme activity . The compound interacts with MMP12, allowing the enzyme to catalyze a reaction that leads to a detectable change. This interaction and the resulting changes enable researchers to measure the activity of MMP12.
Analyse Biochimique
Biochemical Properties
The primary role of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt in biochemical reactions is as a substrate for MMP12 . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential in numerous physiological processes such as tissue remodeling and wound healing .
Cellular Effects
Given its role as a substrate for MMP12, it can be inferred that it may influence cellular processes related to tissue remodeling and wound healing .
Molecular Mechanism
The molecular mechanism of Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt involves its interaction with MMP12. As a substrate for MMP12, it is involved in the enzymatic reaction catalyzed by MMP12 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2/MMP-9 Substrate typically involves the following steps:
Peptide Synthesis: The substrate is a peptide that includes specific amino acid sequences recognized by MMP-2 and MMP-9. Solid-phase peptide synthesis (SPPS) is commonly used for this purpose. The peptide is assembled step-by-step on a solid resin, with each amino acid being added sequentially.
Fluorophore Attachment: A fluorophore, such as 7-methoxycoumarin-4-yl (MCA), is attached to the peptide. This fluorophore emits fluorescence when cleaved by MMP-2 or MMP-9.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its identity and purity .
Analyse Des Réactions Chimiques
Types of Reactions
MMP-2/MMP-9 Substrate primarily undergoes hydrolysis reactions catalyzed by MMP-2 and MMP-9. These enzymes cleave the peptide bond within the substrate, resulting in the release of the fluorophore.
Common Reagents and Conditions
Enzymes: MMP-2 and MMP-9 are the primary enzymes used to catalyze the hydrolysis of the substrate.
Buffers: The reactions are typically carried out in buffered solutions, such as Tris-HCl, to maintain optimal pH and ionic strength.
Fluorophore Detection: The release of the fluorophore is monitored using a fluorescence spectrophotometer, with excitation and emission wavelengths specific to the attached fluorophore.
Major Products
The major product of the hydrolysis reaction is the cleaved peptide fragment with the attached fluorophore. This product can be quantified to determine the activity of MMP-2 and MMP-9 in the sample .
Applications De Recherche Scientifique
Chemistry
In chemistry, MMP-2/MMP-9 Substrate is used to study the catalytic mechanisms of MMP-2 and MMP-9. Researchers investigate how these enzymes interact with their substrates and identify potential inhibitors that can modulate their activity .
Biology
In biological research, the substrate is used to measure the activity of MMP-2 and MMP-9 in various biological samples, including cell cultures, tissue extracts, and body fluids. This helps in understanding the role of these enzymes in physiological processes such as tissue remodeling, wound healing, and angiogenesis .
Medicine
In medical research, this compound is used as a diagnostic tool to detect elevated levels of MMP-2 and MMP-9 in diseases such as cancer, arthritis, and cardiovascular disorders. It aids in the development of therapeutic strategies targeting these enzymes .
Industry
In the pharmaceutical industry, the substrate is used in high-throughput screening assays to identify potential drug candidates that can inhibit MMP-2 and MMP-9. This is crucial for developing new treatments for diseases associated with excessive MMP activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
MMP-1/MMP-9 Substrate: This substrate is designed to measure the activity of MMP-1 and MMP-9.
MMP-14 Substrate: This substrate is specific for MMP-14 and is used to study its activity in various biological samples.
Uniqueness
The uniqueness of MMP-2/MMP-9 Substrate lies in its ability to specifically measure the activity of both MMP-2 and MMP-9. This dual specificity makes it a valuable tool for studying the combined effects of these enzymes in various physiological and pathological processes. Additionally, the use of a fluorogenic substrate allows for real-time monitoring of enzyme activity, providing a sensitive and quantitative measure of MMP-2 and MMP-9 activity .
Propriétés
IUPAC Name |
ethyl 2-[[(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIFMDRLHMGYGK-QORCZRPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


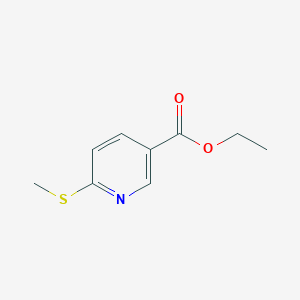
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
![2,2-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B6318593.png)

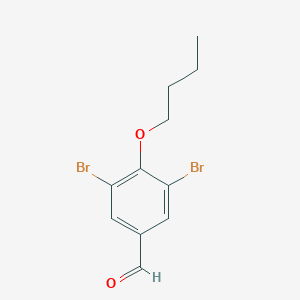


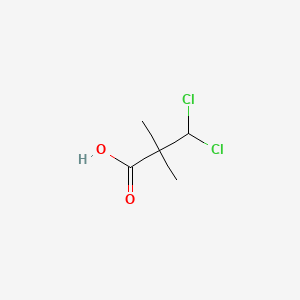

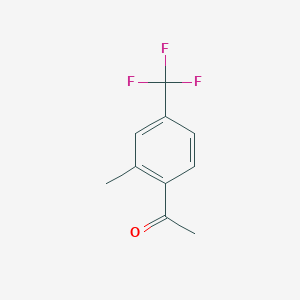
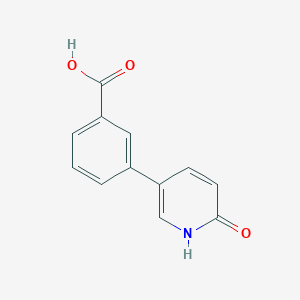

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
